Tlr4-IN-C34

Description

Structure

3D Structure

Properties

IUPAC Name |

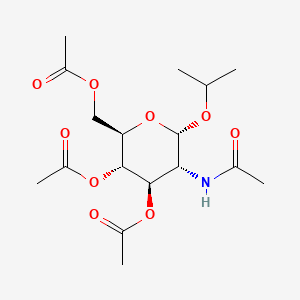

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19)/t13-,14-,15-,16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIQMFHPUJUDMC-HHARLNAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336698 |

Source

|

| Record name | TLR4-IN-C34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40592-88-9 |

Source

|

| Record name | TLR4-IN-C34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tlr4-IN-C34: A Selective TLR4 Antagonist for Advanced Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating a potent inflammatory response. Dysregulation of TLR4 signaling is implicated in a multitude of inflammatory and autoimmune diseases. Tlr4-IN-C34 is a potent and selective small molecule antagonist of TLR4, offering a valuable tool for investigating the role of TLR4 in various pathological conditions and as a potential therapeutic lead. This technical guide provides a comprehensive overview of Tlr4-IN-C34, including its mechanism of action, chemical properties, and its effects on downstream signaling pathways. Detailed experimental protocols and a summary of its quantitative effects are presented to facilitate its application in research and drug development.

Introduction

Tlr4-IN-C34, also known as C34, is a 2-acetamidopyranoside that acts as a potent and selective antagonist of Toll-like receptor 4 (TLR4).[1] It has been shown to effectively block TLR4-mediated signaling both in vitro and in vivo, leading to a reduction in systemic inflammation.[1][2] Its mechanism of action involves direct binding to the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2), thereby preventing the activation of the TLR4 signaling cascade by lipopolysaccharide (LPS).[2][3] This targeted inhibition makes Tlr4-IN-C34 a highly specific tool for studying the physiological and pathological roles of TLR4.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate | |

| Molecular Formula | C₁₇H₂₇NO₉ | |

| Molecular Weight | 389.40 g/mol | |

| CAS Number | 40592-88-9 | [1] |

| Appearance | White to off-white solid | [4] |

| Solubility | DMSO: ≥ 30 mg/mLWater: 1 mg/mL (warmed) | [2] |

Mechanism of Action and Signaling Pathway

Tlr4-IN-C34 exerts its antagonistic effect by competitively inhibiting the binding of LPS to the MD-2 co-receptor, which is essential for TLR4 dimerization and subsequent activation of downstream signaling pathways. This inhibition effectively blocks the activation of both the MyD88-dependent and TRIF-dependent pathways.

The MyD88-dependent pathway is the primary signaling cascade activated by TLR4, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6] Tlr4-IN-C34 has been shown to suppress the phosphorylation of NF-κB p65 and IκBα, key steps in this pathway.[7]

The TRIF-dependent pathway , also known as the MyD88-independent pathway, leads to the activation of IRF3 and the production of type I interferons. While less explored in the context of Tlr4-IN-C34, its mechanism of action at the receptor level suggests it would also inhibit this pathway.

Furthermore, Tlr4-IN-C34 has been demonstrated to downregulate the NLRP3 inflammasome and reduce the generation of reactive oxygen species (ROS), both of which are important contributors to the inflammatory response.[5][8]

Quantitative Data Summary

The following table summarizes the quantitative effects of Tlr4-IN-C34 observed in various experimental models.

| Cell Line / Animal Model | Treatment | Effect | Reference |

| RAW 264.7 Macrophages | 100 µM Tlr4-IN-C34 + 10 ng/mL LPS | Significant reduction in NF-κB luciferase activity | [1] |

| IEC-6 Enterocytes | 10 µM Tlr4-IN-C34 + LPS | Significant reduction in TNF-α expression | [1] |

| BV2 Microglia | Tlr4-IN-C34 + LPS | Decreased levels of NO, TNF-α, IL-1β, IL-6, and MCP-1 | [5] |

| Mouse Model of Endotoxemia | 1 mg/kg Tlr4-IN-C34 (oral) + LPS | Significantly decreased serum IL-6 levels | [7] |

| Mouse Model of Necrotizing Enterocolitis (NEC) | 1 mg/kg Tlr4-IN-C34 (oral, daily) | Attenuated intestinal inflammation and preserved intestinal mucosa | [4] |

| Rat Model of Acute Kidney Injury (AKI) | Tlr4-IN-C34 injection | Decreased serum creatinine and renal tissue damage | [9] |

| Mouse Model of Osteoarthritis (OA) | Tlr4-IN-C34 | Inhibited catabolism of chondrocytes and suppressed pain response | [10] |

| Mouse Model of Ulcerative Colitis (UC) | Tlr4-IN-C34 | Alleviated UC by improving intestinal flora and reducing inflammation | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments involving Tlr4-IN-C34.

In Vitro Inhibition of NF-κB Activation (Luciferase Reporter Assay)

This protocol describes how to measure the inhibitory effect of Tlr4-IN-C34 on LPS-induced NF-κB activation in RAW 264.7 macrophage cells using a luciferase reporter gene.

Materials:

-

RAW 264.7 cells

-

Adenovirus expressing NF-κB-luciferase reporter gene

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Tlr4-IN-C34

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Luciferase Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Transduce the cells with an adenovirus expressing the NF-κB-luciferase reporter gene according to the manufacturer's instructions. Incubate for 24 hours.

-

Prepare a stock solution of Tlr4-IN-C34 in DMSO. Dilute the stock solution in DMEM to the desired final concentrations (e.g., 1, 10, 100 µM).

-

Pre-treat the cells with varying concentrations of Tlr4-IN-C34 for 30 minutes.

-

Stimulate the cells with LPS at a final concentration of 10 ng/mL. Include a vehicle control (DMSO) and a negative control (no LPS).

-

Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

-

Lyse the cells and measure the luciferase activity using a Luciferase Assay System and a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase activity to the total protein concentration for each well.

Quantification of Cytokine mRNA Expression by qRT-PCR

This protocol details the measurement of Tlr4-IN-C34's effect on the mRNA expression of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated cells.

Materials:

-

IEC-6 or RAW 264.7 cells

-

Tlr4-IN-C34

-

LPS

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with Tlr4-IN-C34 (e.g., 10 µM) for 30 minutes.

-

Stimulate the cells with LPS (10 ng/mL for RAW 264.7, 10 µg/mL for IEC-6) for 4-6 hours.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform quantitative real-time PCR using SYBR Green qPCR Master Mix and specific primers for TNF-α, IL-6, and GAPDH.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the detection of intracellular ROS levels in BV2 microglia cells following treatment with Tlr4-IN-C34 and LPS stimulation.

Materials:

-

BV2 cells

-

Tlr4-IN-C34

-

LPS

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Phosphate Buffered Saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Seed BV2 cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.

-

Pre-treat the cells with the desired concentrations of Tlr4-IN-C34 for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Wash the cells twice with PBS.

-

Add 25 µM DCFH-DA to each well and incubate at 37°C for 30 minutes in the dark.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm using a fluorescence microplate reader.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of Tlr4-IN-C34.

Conclusion

Tlr4-IN-C34 is a well-characterized, potent, and selective TLR4 antagonist with demonstrated anti-inflammatory properties across a range of in vitro and in vivo models. Its ability to specifically inhibit the TLR4 signaling pathway makes it an indispensable tool for researchers investigating the role of TLR4 in health and disease. This technical guide provides the foundational information and experimental protocols necessary for the effective utilization of Tlr4-IN-C34 in the laboratory, paving the way for further discoveries in the field of immunology and drug development.

References

- 1. 4.7. Measurement of Intracellular Reactive Oxygen Species (ROS) [bio-protocol.org]

- 2. sm.unife.it [sm.unife.it]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. TLR4-IN-C34 | TLR | TargetMol [targetmol.com]

Tlr4-IN-C34: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tlr4-IN-C34 is a novel and selective small-molecule antagonist of Toll-like receptor 4 (TLR4), a key mediator of the innate immune response. Its discovery stemmed from a computational, similarity-based search for molecules mimicking the known TLR4 inhibitor, E5564. Tlr4-IN-C34 has demonstrated significant potential in preclinical studies by effectively reducing inflammation in various models, including endotoxemia and necrotizing enterocolitis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of Tlr4-IN-C34, including detailed experimental protocols and quantitative data to support further research and drug development efforts.

Introduction

Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1] Upon activation by LPS, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, driving the innate immune response.[2][3] While essential for host defense, dysregulated TLR4 signaling can contribute to the pathophysiology of numerous inflammatory diseases, making it an attractive therapeutic target. Tlr4-IN-C34, a 2-acetamidopyranoside, emerged from efforts to identify novel small-molecule inhibitors of TLR4.[4][5] This document details the scientific journey of Tlr4-IN-C34 from its initial discovery to its preclinical validation.

Discovery of Tlr4-IN-C34

The identification of Tlr4-IN-C34 was the result of a targeted drug discovery approach. Researchers utilized a computational similarity search algorithm, leveraging the known structure of the TLR4 antagonist E5564.[5] This in silico screening of small molecule libraries aimed to identify compounds that could potentially bind to the E5564-binding site within the TLR4/MD2 complex.[5] The lead compound identified through this process was Tlr4-IN-C34 (also referred to as C34).[5]

Chemical and Physical Properties:

| Property | Value |

| IUPAC Name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate[6] |

| Molecular Formula | C17H27NO9[6] |

| Molecular Weight | 389.401 g/mol [6] |

| CAS Number | 40592-88-9[6] |

Mechanism of Action

Tlr4-IN-C34 exerts its inhibitory effect by directly binding to the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2).[5] Molecular docking studies have revealed that Tlr4-IN-C34 fits snugly into the hydrophobic internal pocket of MD-2, the same pocket that binds the lipid A portion of LPS.[5] By occupying this critical binding site, Tlr4-IN-C34 competitively inhibits the binding of LPS, thereby preventing the dimerization of the TLR4/MD2 complex and the subsequent initiation of downstream inflammatory signaling pathways.[5]

Signaling Pathway:

Caption: TLR4 signaling pathway and the inhibitory action of Tlr4-IN-C34.

In Vitro Efficacy

The inhibitory activity of Tlr4-IN-C34 on TLR4 signaling has been demonstrated in various in vitro cellular assays.

Quantitative Data Summary:

| Cell Line | Assay | Agonist | Tlr4-IN-C34 Concentration | Observed Effect |

| RAW 264.7 Macrophages | NF-κB Luciferase Reporter Assay | LPS (10 ng/mL) | 100 µM | Significant reduction in NF-κB luciferase activity[7] |

| RAW 264.7 Macrophages | qRT-PCR | LPS | 10 µM | Significant reduction in TNF-α mRNA expression[7] |

| IEC-6 Intestinal Epithelial Cells | qRT-PCR | LPS | 10 µM | Significant reduction in TNF-α mRNA expression[7] |

In Vivo Efficacy

Preclinical studies in animal models have provided evidence for the anti-inflammatory effects of Tlr4-IN-C34 in vivo.

Quantitative Data Summary:

| Animal Model | Condition | Tlr4-IN-C34 Dosage | Administration Route | Outcome |

| Mouse | Endotoxemia (LPS-induced) | 1 mg/kg | Oral | Reduced systemic inflammation[8] |

| Mouse | Necrotizing Enterocolitis | 1 mg/kg | Oral | Attenuated disease severity and preserved intestinal mucosa[8] |

Experimental Protocols

Synthesis of Tlr4-IN-C34 (isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside)

The synthesis of Tlr4-IN-C34 can be achieved through established methods of glycosylation. A common approach involves the Koenigs-Knorr reaction, where a glycosyl halide is reacted with an alcohol in the presence of a promoter.

Workflow Diagram:

Caption: Synthetic workflow for Tlr4-IN-C34.

Detailed Protocol: A detailed, step-by-step synthesis protocol for a similar compound, isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, has been described.[9] The synthesis of the α-anomer, Tlr4-IN-C34, would require modifications to the reaction conditions to favor the formation of the α-glycosidic bond.

NF-κB Luciferase Reporter Assay in RAW 264.7 Cells

This assay is used to quantify the activation of the NF-κB signaling pathway in response to LPS and the inhibitory effect of Tlr4-IN-C34.

Workflow Diagram:

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Detailed Protocol:

-

Cell Culture: Culture RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct in DMEM supplemented with 10% FBS and appropriate selection antibiotics.[10]

-

Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of approximately 30,000 cells per well and allow them to adhere overnight.[11]

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of Tlr4-IN-C34 or vehicle (e.g., DMSO). Incubate for 30 minutes.[7]

-

Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL.[7][12]

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.[7]

Quantitative Real-Time PCR (qRT-PCR) for TNF-α Expression

This method is used to measure the relative mRNA expression levels of the pro-inflammatory cytokine TNF-α.

Detailed Protocol:

-

Cell Treatment: Treat RAW 264.7 or IEC-6 cells with Tlr4-IN-C34 and/or LPS as described in the luciferase assay protocol.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers specific for TNF-α and a housekeeping gene (e.g., GAPDH or 18S rRNA).

-

Thermal Cycling Conditions (Example):

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Data Analysis: Calculate the relative expression of TNF-α using the ΔΔCt method, normalized to the housekeeping gene.

Mouse Model of Endotoxemia

This in vivo model is used to assess the systemic anti-inflammatory effects of Tlr4-IN-C34.

Detailed Protocol:

-

Animals: Use adult (8-12 weeks old) C57BL/6 mice. Allow the animals to acclimatize for at least one week before the experiment.

-

Tlr4-IN-C34 Administration: Administer Tlr4-IN-C34 (e.g., 1 mg/kg) or vehicle orally 30 minutes prior to LPS challenge.[5]

-

LPS Challenge: Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 5-10 mg/kg).[13]

-

Monitoring: Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and huddling.

-

Sample Collection: At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood and/or tissues for the analysis of inflammatory markers (e.g., serum cytokine levels by ELISA or tissue gene expression by qRT-PCR).

Conclusion

Tlr4-IN-C34 represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Its well-defined mechanism of action, coupled with demonstrated in vitro and in vivo efficacy, provides a strong foundation for further investigation. The detailed protocols and data presented in this technical guide are intended to facilitate these future research and development efforts, with the ultimate goal of translating this scientific discovery into a clinically valuable therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TLR4-IN-C34 - Wikipedia [en.wikipedia.org]

- 7. TLR4-IN-C34 | TLR | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

Tlr4-IN-C34: A Technical Guide to a Novel Inhibitor of Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tlr4-IN-C34, a potent and selective small molecule inhibitor of Toll-like receptor 4 (TLR4). Tlr4-IN-C34 has emerged as a significant tool for studying the intricacies of the innate immune system and presents a promising therapeutic candidate for a range of inflammatory diseases. This document details the mechanism of action, role in innate immunity, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Tlr4-IN-C34 and its Role in Innate Immunity

Toll-like receptor 4 is a critical component of the innate immune system, acting as a primary sensor for pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and interferons, essential for host defense.[1] However, dysregulated TLR4 signaling can lead to chronic inflammation and has been implicated in the pathogenesis of numerous diseases, including sepsis, inflammatory bowel disease, and neuroinflammatory disorders.[2][3][4]

Tlr4-IN-C34 (also known as C34) is a novel 2-acetamidopyranoside that functions as a direct antagonist of TLR4.[5] It has been shown to effectively reduce systemic inflammation in preclinical models of endotoxemia and necrotizing enterocolitis.[5] The inhibitory action of Tlr4-IN-C34 is achieved through its interaction with the MD-2 co-receptor, a key component of the TLR4 signaling complex.[5][6] By binding to the hydrophobic pocket of MD-2, Tlr4-IN-C34 prevents the binding of LPS and subsequent activation of downstream signaling pathways.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of Tlr4-IN-C34.

Table 1: In Vitro Inhibition of TLR4 Signaling by Tlr4-IN-C34

| Cell Line | Agonist | Tlr4-IN-C34 Concentration | Target Gene/Pathway | Inhibition | Reference |

| RAW 264.7 Macrophages | LPS (10 ng/mL) | 10 µM | TNFα expression (qRT-PCR) | Significant reduction | [7] |

| RAW 264.7 Macrophages | LPS (10 ng/mL) | 100 µM | NF-κB Luciferase Activity | Significant reduction | [8] |

| IEC-6 Enterocytes | LPS (10 µg/mL) | 10 µM | TNFα expression (qRT-PCR) | Significant reduction | [7] |

| BV2 Microglia | LPS | Not Specified | NO, TNF-α, IL-1β, IL-6, MCP-1 | Decreased levels | [4] |

Table 2: In Vivo Efficacy of Tlr4-IN-C34

| Animal Model | Disease Model | Tlr4-IN-C34 Dosage | Outcome | Reference |

| Mice | Endotoxemia (LPS-induced) | 1 mg/kg | Reduced systemic inflammation | [5] |

| Mice | Necrotizing Enterocolitis | 1 mg/kg (oral, daily) | Attenuated disease severity, preserved intestinal mucosa | [1] |

| Mice | Ulcerative Colitis | Not Specified | Alleviated symptoms, modulated gut microbiota | [4] |

| Rats | Isoproterenol-induced Acute Kidney Injury | 1 mg/kg and 3 mg/kg | Ameliorated kidney injury, reduced inflammatory markers | [9] |

Signaling Pathways and Mechanism of Action

Tlr4-IN-C34 exerts its inhibitory effect by targeting the initial step of the TLR4 signaling cascade. The following diagrams illustrate the canonical TLR4 signaling pathway and the mechanism of inhibition by Tlr4-IN-C34.

Caption: Canonical TLR4 signaling pathway initiated by LPS.

Caption: Mechanism of TLR4 inhibition by Tlr4-IN-C34.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Tlr4-IN-C34.

In Vitro TLR4 Inhibition Assay

Objective: To determine the inhibitory effect of Tlr4-IN-C34 on LPS-induced TLR4 signaling in cultured cells.

Materials:

-

Cell lines: RAW 264.7 macrophages or IEC-6 intestinal epithelial cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Tlr4-IN-C34 (stock solution in DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

Reagents for RNA extraction and qRT-PCR or NF-κB reporter assay.

Procedure:

-

Cell Seeding: Seed RAW 264.7 or IEC-6 cells in appropriate culture plates (e.g., 6-well plates for RNA extraction, 96-well plates for reporter assays) and allow them to adhere overnight.

-

Pre-treatment with Tlr4-IN-C34:

-

LPS Stimulation:

-

Prepare a working solution of LPS in cell culture medium. The concentration will vary depending on the cell line (e.g., 10 ng/mL for RAW 264.7, 10 µg/mL for IEC-6).[7]

-

Add the LPS solution to the wells.

-

Incubate for the desired time (e.g., 4-6 hours for gene expression analysis).

-

-

Endpoint Analysis:

-

qRT-PCR for Cytokine Expression:

-

Harvest the cells and extract total RNA using a suitable kit.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct quantitative real-time PCR using primers for target genes (e.g., TNFα, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

NF-κB Luciferase Reporter Assay:

-

For cells stably or transiently expressing an NF-κB-luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

-

In Vivo Endotoxemia Model

Objective: To evaluate the in vivo efficacy of Tlr4-IN-C34 in a mouse model of LPS-induced systemic inflammation.

Materials:

-

Mice (e.g., C57BL/6).

-

Tlr4-IN-C34.

-

Lipopolysaccharide (LPS).

-

Sterile saline.

-

Anesthesia.

-

Equipment for blood and tissue collection.

Procedure:

-

Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

-

Tlr4-IN-C34 Administration:

-

Dissolve Tlr4-IN-C34 in a suitable vehicle for in vivo administration (e.g., oral gavage).

-

Administer Tlr4-IN-C34 to the treatment group at a specified dose (e.g., 1 mg/kg).[1] Administer the vehicle to the control group.

-

-

LPS Challenge:

-

After a set pre-treatment time (e.g., 30 minutes), administer LPS via intraperitoneal (i.p.) injection to induce endotoxemia.

-

-

Monitoring and Sample Collection:

-

Monitor the animals for signs of distress.

-

At a predetermined time point (e.g., 2-6 hours post-LPS), euthanize the animals.

-

Collect blood via cardiac puncture for serum cytokine analysis (e.g., ELISA for TNF-α and IL-6).

-

Harvest tissues of interest (e.g., liver, spleen, intestine) for analysis of inflammatory markers.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the efficacy of Tlr4-IN-C34.

Caption: General experimental workflow for Tlr4-IN-C34 evaluation.

Conclusion

Tlr4-IN-C34 represents a significant advancement in the development of targeted therapies for inflammatory diseases. Its well-defined mechanism of action, potent inhibitory activity against TLR4, and demonstrated efficacy in preclinical models make it an invaluable tool for researchers in the fields of immunology, pharmacology, and drug discovery. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of Tlr4-IN-C34 and to aid in the design of future studies aimed at understanding and modulating the innate immune response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. TLR4‐IN‐C34 protects against acute kidney injury via modulating TLR4/MyD88/NF-κb axis, MAPK, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tlr4-IN-C34: Mechanism and Application in the Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

Executive Summary:

Toll-like receptor 4 (TLR4) signaling is a cornerstone of the innate immune response, implicated in a host of inflammatory diseases. The activation of the TLR4 pathway, primarily through its ligand lipopolysaccharide (LPS), triggers a cascade involving Myeloid differentiation primary response 88 (MyD88) and nuclear factor kappa B (NF-κB), culminating in the production of pro-inflammatory cytokines. Tlr4-IN-C34 is a potent and selective small-molecule antagonist of TLR4 that offers significant therapeutic potential.[1][2] This technical guide provides an in-depth analysis of Tlr4-IN-C34, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers in immunology and drug development.

The TLR4/MyD88/NF-κB Signaling Pathway

The TLR4 signaling pathway is a critical component of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[3][4] Upon LPS binding, TLR4 dimerizes and recruits intracellular adaptor proteins, primarily MyD88. This initiates a phosphorylation cascade that leads to the activation of the IκB kinase (IKK) complex.[5][6] IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) heterodimer, allowing it to translocate to the nucleus.[5] In the nucleus, NF-κB acts as a transcription factor, inducing the expression of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[4][7]

Tlr4-IN-C34: Mechanism of Inhibition

Tlr4-IN-C34 functions as a direct antagonist of the TLR4 receptor complex. Molecular docking studies have shown that Tlr4-IN-C34 binds tightly within a hydrophobic internal pocket of the TLR4 co-receptor, MD-2.[8] This binding action prevents the conformational changes required for TLR4 activation by LPS. By blocking the initial step of ligand recognition and receptor activation, Tlr4-IN-C34 effectively halts the entire downstream signaling cascade, preventing the recruitment of MyD88 and the subsequent activation of NF-κB.[6][9] This leads to a significant reduction in the transcription and release of inflammatory mediators.

Caption: Tlr4-IN-C34 inhibits the TLR4/MD-2 complex, blocking LPS-induced signaling.

Quantitative Data Summary

Tlr4-IN-C34 has demonstrated significant efficacy in reducing inflammatory responses in various in vitro and in vivo models. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Efficacy of Tlr4-IN-C34 in LPS-Stimulated BV2 Microglia Cells

| Parameter Measured | Treatment Group | Result | Reference |

| Pro-inflammatory Factors | |||

| Nitric Oxide (NO) | LPS + Tlr4-IN-C34 | Decreased level compared to LPS alone | [4][7] |

| TNF-α | LPS + Tlr4-IN-C34 | Decreased level compared to LPS alone | [4][7] |

| IL-1β | LPS + Tlr4-IN-C34 | Decreased level compared to LPS alone | [4][7] |

| IL-6 | LPS + Tlr4-IN-C34 | Decreased level compared to LPS alone | [4][7] |

| Chemokines | |||

| MCP-1 | LPS + Tlr4-IN-C34 | Decreased level compared to LPS alone | [4][7] |

| Signaling Proteins | |||

| p-NF-κB p65 Expression | LPS + Tlr4-IN-C34 | Suppressed phosphorylation compared to LPS | [10] |

| p-IκBα Expression | LPS + Tlr4-IN-C34 | Suppressed phosphorylation compared to LPS | [10] |

| TLR4 Expression | LPS + Tlr4-IN-C34 | Suppressed expression compared to LPS | [10] |

| MyD88 Expression | LPS + Tlr4-IN-C34 | Suppressed expression compared to LPS | [10] |

| Other | |||

| ROS Production | LPS + Tlr4-IN-C34 | Reduced production compared to LPS alone | [4] |

Table 2: In Vivo Efficacy of Tlr4-IN-C34

| Animal Model | Dosage | Outcome | Reference |

| Endotoxemia (Mouse) | Not Specified | Reduced systemic inflammation.[2] | [2] |

| Necrotizing Enterocolitis (NEC) | 1 mg/kg, orally daily | Attenuated NEC severity and preserved intestinal mucosa.[11] | [11] |

| Ulcerative Colitis (UC) | Not Specified | Alleviated UC by blocking the MyD88/NF-κB pathway, improving intestinal flora, reducing inflammation, and enhancing barrier function.[6][9] | [6][9] |

| Acute Kidney Injury (AKI) | 1 or 3 mg/kg, IP | Ameliorated ISO-induced AKI, decreased serum creatinine, and reduced renal histopathologic changes.[12] | [12] |

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of Tlr4-IN-C34. Researchers should optimize these protocols for their specific cell lines, reagents, and equipment.

LPS-Induced TLR4 Activation in Macrophages (e.g., RAW 264.7)

This protocol outlines the steps to induce and measure TLR4 activation and its inhibition by Tlr4-IN-C34.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells in appropriate plates (e.g., 6-well for protein analysis, 96-well for cytokine ELISA) and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with Tlr4-IN-C34 at desired concentrations (e.g., 10 µM) for 30-60 minutes.[2] Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified duration (e.g., 4-24 hours).[2][13] Include an unstimulated control group.

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis (ELISA).

-

Cell Lysate: Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.[14]

-

Western Blot for NF-κB Pathway Proteins

This protocol details the detection of key proteins in the TLR4 signaling pathway.

Caption: Standard workflow for Western blot analysis of signaling proteins.

Methodology:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TLR4, MyD88, phospho-p65, phospho-IκBα) overnight at 4°C. Use a loading control like β-actin or GAPDH.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software.

ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)

This protocol is for quantifying cytokine concentrations in cell culture supernatants.

Caption: General workflow for a quantitative sandwich ELISA.

Methodology:

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.[15]

-

Washing & Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

-

Sample Incubation: Add standards of known concentrations and collected cell culture supernatants to the wells and incubate for 2 hours.[16]

-

Detection Antibody: After washing, add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.[17]

-

Enzyme Conjugate: After washing, add Streptavidin-HRP and incubate for 30 minutes.[17]

-

Substrate Addition: After a final wash, add a substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes, allowing color to develop.[18]

-

Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Generate a standard curve from the standards and calculate the cytokine concentrations in the samples.

Cell Viability Assay (XTT/MTS Assay)

This assay is crucial to ensure that the observed inhibitory effects of Tlr4-IN-C34 are not due to cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat cells with various concentrations of Tlr4-IN-C34 for the same duration as the primary experiment (e.g., 24 hours). Include vehicle-treated and untreated controls.

-

Reagent Addition: Add XTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450-490 nm).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. A viable cell count of over 80-95% indicates the compound is not cytotoxic at the tested concentrations.[19]

Conclusion

Tlr4-IN-C34 is a well-validated inhibitor of the TLR4/MyD88/NF-κB signaling pathway.[3][6] Its ability to selectively block the initial TLR4 activation event makes it a powerful tool for studying inflammatory processes and a promising therapeutic candidate for diseases driven by excessive TLR4 signaling, such as sepsis, neuroinflammation, and inflammatory bowel disease.[2][4][9] The protocols and data presented in this guide provide a solid foundation for researchers to further explore the utility and mechanisms of Tlr4-IN-C34 in various preclinical models.

References

- 1. TLR4-IN-C34 - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses <i>via</i> Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - ProQuest [proquest.com]

- 4. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacological-inhibition-of-toll-like-receptor-4-with-tlr4-in-c34-modulates-the-intestinal-flora-homeostasis-and-the-myd88-nf-b-axis-in-ulcerative-colitis - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. abmole.com [abmole.com]

- 9. Pharmacological inhibition of toll-like receptor 4 with TLR4-IN-C34 modulates the intestinal flora homeostasis and the MyD88/NF-κB axis in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. TLR4-IN-C34 protects against acute kidney injury via modulating TLR4/MyD88/NF-κb axis, MAPK, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 15. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 16. novamedline.com [novamedline.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Cell viability assays | Abcam [abcam.com]

Molecular Docking of Tlr4-IN-C34 to the TLR4/MD-2 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking of Tlr4-IN-C34, a potent inhibitor of the Toll-like receptor 4 (TLR4), to its co-receptor complex, TLR4/MD-2. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for in silico analysis, and visualizes the relevant biological pathways and experimental workflows.

Introduction to TLR4 and the Role of Tlr4-IN-C34

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4, in complex with its co-receptor myeloid differentiation factor 2 (MD-2), initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory diseases.

Tlr4-IN-C34 is a small molecule inhibitor designed to antagonize TLR4 signaling. It has demonstrated efficacy in reducing systemic inflammation in preclinical models of endotoxemia and necrotizing enterocolitis.[1][2] The primary mechanism of action for Tlr4-IN-C34 is its direct interaction with the TLR4/MD-2 complex, specifically binding to a hydrophobic pocket within MD-2, thereby preventing the binding of LPS and subsequent receptor activation.[2]

Data Presentation: Quantitative Analysis of Tlr4-IN-C34 Interaction and Activity

The following tables summarize the available quantitative data regarding the molecular interaction and biological activity of Tlr4-IN-C34.

Table 1: Molecular Docking and Binding Characteristics of Tlr4-IN-C34 to the TLR4/MD-2 Complex

| Parameter | Value/Description | Reference |

| Binding Site | Hydrophobic internal pocket of the MD-2 co-receptor | [2] |

| Binding Mode | The pyran ring of Tlr4-IN-C34 is embedded deep inside the pocket, demonstrating a tight fit. | [2] |

| Binding Affinity (Docking Score) | While a specific numerical value (e.g., kcal/mol) is not provided in the primary literature, the interaction is described as a "tight fit". | [2] |

Table 2: In Vitro and In Vivo Efficacy of Tlr4-IN-C34

| Assay | Model System | Treatment | Key Findings | Reference |

| TLR4 Inhibition | RAW 264.7 macrophages and IEC-6 enterocytes | Tlr4-IN-C34 (10 µM) followed by LPS | Significant inhibition of LPS-induced TLR4 signaling. | [3] |

| NF-κB Activation | RAW 264.7 cells with NF-κB luciferase reporter | Pre-treatment with Tlr4-IN-C34 (100 µM) before LPS (10 ng/ml) | Inhibition of LPS-induced NF-κB luciferase activity. | [3] |

| Cytokine Production | BV2 microglia cells | Tlr4-IN-C34 followed by LPS | Decreased levels of pro-inflammatory factors and chemokines including NO, TNF-α, IL-1β, IL-6, and MCP-1. | [4] |

| Necrotizing Enterocolitis (NEC) Model | 7-8 day old mice | Tlr4-IN-C34 (1 mg/kg, orally daily) | Attenuated NEC severity and marked preservation of the intestinal mucosa. | [1] |

| Endotoxemia Model | Mice | Tlr4-IN-C34 | Reduced systemic inflammation. | [1] |

Experimental Protocols

This section details the methodologies for performing a molecular docking study of Tlr4-IN-C34 to the TLR4/MD-2 complex, based on published literature and standard computational practices.

Protein and Ligand Preparation

Objective: To prepare the three-dimensional structures of the TLR4/MD-2 complex (receptor) and Tlr4-IN-C34 (ligand) for docking.

Materials:

-

Protein Data Bank (PDB) accession code for the human TLR4/MD-2 complex (e.g., 3FXI).

-

3D structure of Tlr4-IN-C34 in a suitable format (e.g., SDF, MOL2).

-

Molecular modeling software (e.g., UCSF Chimera, AutoDock Tools, PyMOL, Scigress).

Procedure:

-

Receptor Preparation:

-

Download the crystal structure of the human TLR4/MD-2 complex from the PDB.

-

Load the PDB file into a molecular modeling program.

-

Remove all non-essential molecules, including water, ions, and any co-crystallized ligands.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges to the atoms of the receptor (e.g., Gasteiger charges).

-

Save the prepared receptor structure in a format compatible with the docking software (e.g., PDBQT for AutoDock).

-

-

Ligand Preparation:

-

Obtain the 3D structure of Tlr4-IN-C34.

-

Load the ligand structure into the modeling software.

-

Perform energy minimization of the ligand using a suitable force field (e.g., MM2 force field as described for Tlr4-IN-C34).[2]

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

Assign partial charges to the ligand atoms.

-

Save the prepared ligand in a compatible format (e.g., PDBQT).

-

Molecular Docking Simulation

Objective: To predict the binding pose and affinity of Tlr4-IN-C34 within the MD-2 binding pocket.

Materials:

-

Prepared receptor and ligand files.

-

Molecular docking software (e.g., AutoDock Vina, Scigress).

Procedure:

-

Grid Box Generation:

-

Define the binding site on the MD-2 protein. This is typically centered on the known hydrophobic pocket where LPS binds.

-

Generate a grid box that encompasses this binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

-

-

Docking Parameter Setup:

-

Execution of Docking:

-

Run the molecular docking simulation. The software will systematically explore different conformations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.

-

Analysis of Docking Results

Objective: To analyze the predicted binding poses and interaction energies.

Materials:

-

Docking output files.

-

Visualization software (e.g., PyMOL, Discovery Studio).

Procedure:

-

Pose Analysis:

-

Visualize the docked poses of Tlr4-IN-C34 in complex with the TLR4/MD-2 receptor.

-

Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

Identify the key amino acid residues in the MD-2 pocket that are involved in the binding of Tlr4-IN-C34.

-

-

Scoring and Ranking:

-

Rank the different docking poses based on their predicted binding affinities (docking scores). The pose with the lowest binding energy is typically considered the most favorable.

-

Mandatory Visualizations

Signaling Pathways

Caption: TLR4 Signaling Pathways and the inhibitory action of Tlr4-IN-C34.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tlr4-IN-C34: An In-Depth Technical Guide to its Impact on Downstream TLR4 Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 4 (TLR4) signaling is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) and initiating a potent inflammatory response. Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making TLR4 an attractive target for therapeutic intervention. Tlr4-IN-C34 is a novel, potent, and selective small molecule antagonist of TLR4. This technical guide provides a comprehensive overview of the mechanism of action of Tlr4-IN-C34 with a focus on its impact on the downstream TLR4 signaling cascades. We will delve into its inhibitory effects on both the MyD88-dependent and TRIF-dependent pathways, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the complex signaling networks and experimental workflows.

Introduction to Tlr4-IN-C34

Tlr4-IN-C34 is a small molecule inhibitor designed to specifically antagonize the TLR4 signaling complex.[1] Structurally, it is believed to interact with the MD-2 co-receptor, a key component of the TLR4 receptor complex that is essential for LPS recognition.[2] By binding to MD-2, Tlr4-IN-C34 allosterically inhibits the conformational changes required for TLR4 dimerization and the subsequent recruitment of downstream adaptor proteins, effectively blocking the initiation of the inflammatory cascade. This targeted mode of action makes Tlr4-IN-C34 a valuable tool for dissecting the intricacies of TLR4 signaling and a promising candidate for the development of anti-inflammatory therapeutics.

TLR4 Signaling Pathways: A Dual Cascade

Upon activation by ligands such as LPS, TLR4 initiates two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. These pathways collectively orchestrate the production of a wide array of inflammatory mediators.

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and is responsible for the early phase of NF-κB activation. The adaptor protein MyD88 recruits IRAK kinases, leading to the activation of the IKK complex. IKK then phosphorylates IκBα, targeting it for degradation and allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]

-

TRIF-Dependent Pathway: Following ligand-induced endocytosis of the TLR4 complex, the TRIF-dependent pathway is activated. This pathway is mediated by the adaptor protein TRIF, which in turn activates the kinases TBK1 and IKKε. These kinases phosphorylate the transcription factor IRF3, leading to its dimerization and nuclear translocation. In the nucleus, IRF3 induces the expression of type I interferons (e.g., IFN-β).[5][6] The TRIF pathway also contributes to a delayed phase of NF-κB activation.

Impact of Tlr4-IN-C34 on Downstream Signaling

Current research indicates that Tlr4-IN-C34 primarily exerts its inhibitory effects on the MyD88-dependent signaling pathway.

Inhibition of the MyD88-Dependent Pathway

Tlr4-IN-C34 has been demonstrated to potently suppress the activation of key components of the MyD88-dependent cascade. Studies have shown that pre-treatment of cells with Tlr4-IN-C34 significantly reduces LPS-induced phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[7] This leads to a dose-dependent decrease in the production and secretion of NF-κB-mediated pro-inflammatory cytokines.

Effects on the TRIF-Dependent Pathway

The impact of Tlr4-IN-C34 on the TRIF-dependent signaling pathway is less well-characterized in the currently available scientific literature. While the primary mechanism of Tlr4-IN-C34 involves targeting the initial TLR4/MD-2 interaction, which should theoretically block both downstream pathways, direct experimental evidence detailing its effect on TRIF, IRF3 activation, and IFN-β production is limited. Further research is required to fully elucidate the extent to which Tlr4-IN-C34 modulates this arm of the TLR4 signaling cascade.

Quantitative Data on Tlr4-IN-C34's Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of Tlr4-IN-C34 on the production of key downstream signaling molecules. The data has been compiled from various in vitro studies.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Tlr4-IN-C34 in LPS-stimulated BV2 Microglia Cells

| Cytokine | Tlr4-IN-C34 Concentration (µM) | Inhibition (%) | Reference |

| TNF-α | 10 | ~40% | [3] |

| 30 | ~60% | [3] | |

| 100 | ~80% | [3] | |

| IL-1β | 10 | ~35% | [3] |

| 30 | ~55% | [3] | |

| 100 | ~75% | [3] | |

| IL-6 | 10 | ~30% | [3] |

| 30 | ~50% | [3] | |

| 100 | ~70% | [3] |

Table 2: Effect of Tlr4-IN-C34 on NF-κB Activation

| Cell Line | Assay | Tlr4-IN-C34 Concentration (µM) | Readout | Inhibition | Reference |

| RAW 264.7 | NF-κB Luciferase Reporter | 100 | Luciferase Activity | Significant Reduction | [1] |

| BV2 | Western Blot (p-IκBα) | 10, 30, 100 | Protein Expression | Dose-dependent decrease | [7] |

| BV2 | Western Blot (Nuclear NF-κB p65) | 10, 30, 100 | Protein Expression | Dose-dependent decrease | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of Tlr4-IN-C34 on TLR4 signaling.

Western Blotting for TLR4 Pathway Proteins

This protocol describes the detection of total and phosphorylated proteins in the TLR4 signaling cascade in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TLR4, anti-MyD88, anti-p-IκBα, anti-IκBα, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-IRF3, anti-IRF3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 or BV2 macrophages) at an appropriate density. Pre-treat cells with desired concentrations of Tlr4-IN-C34 for 1-2 hours before stimulating with LPS (e.g., 100 ng/mL) for the appropriate time (e.g., 15-60 minutes for phosphorylation events).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol details the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Materials:

-

ELISA kit for the specific cytokine of interest

-

Cell culture supernatants from treated and control cells

-

Wash buffer

-

Assay diluent

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Coating: If not pre-coated, coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with assay diluent for at least 1 hour.

-

Sample and Standard Incubation: Add standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20 minutes at room temperature.

-

Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark for 20 minutes.

-

Stop Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

NF-κB Luciferase Reporter Assay

This protocol describes a method to quantify NF-κB transcriptional activity.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid

-

Cell culture medium

-

Tlr4-IN-C34

-

LPS

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of Tlr4-IN-C34 for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours.

-

Cell Lysis and Luciferase Reaction: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Measurement: Read the luminescence using a luminometer.

-

Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration) and express the results as a percentage of the LPS-stimulated control.

Visualizing Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the TLR4 signaling cascades and a typical experimental workflow for studying Tlr4-IN-C34.

Caption: TLR4 signaling pathways and the inhibitory action of Tlr4-IN-C34.

Caption: General experimental workflow for studying Tlr4-IN-C34's effects.

Conclusion

Tlr4-IN-C34 is a powerful and specific inhibitor of the TLR4 signaling pathway, with a well-documented impact on the MyD88-dependent cascade. Its ability to suppress NF-κB activation and the subsequent production of pro-inflammatory cytokines makes it an invaluable tool for inflammatory disease research and a promising lead for drug development. While its effects on the TRIF-dependent pathway warrant further investigation, the existing data clearly establish Tlr4-IN-C34 as a critical compound for modulating TLR4-mediated inflammation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of Tlr4-IN-C34.

References

- 1. selleckchem.com [selleckchem.com]

- 2. abmole.com [abmole.com]

- 3. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of toll-like receptor 4 with TLR4-IN-C34 modulates the intestinal flora homeostasis and the MyD88/NF-κB axis in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRIF-dependent signaling and its role in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A TLR4–TRIF-dependent signaling pathway is required for protective natural tumor-reactive IgM production by B1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Tlr4-IN-C34: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Tlr4-IN-C34, a potent and selective antagonist of Toll-like receptor 4 (TLR4). This document is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Tlr4-IN-C34, also known as C34, is a synthetic aminomonosaccharide that acts as a small molecule inhibitor of TLR4 signaling.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate | [2] |

| CAS Number | 40592-88-9 | [2] |

| Molecular Formula | C₁₇H₂₇NO₉ | [2] |

| Molecular Weight | 389.401 g/mol | [2] |

| SMILES | CC(C)O[C@@H]1--INVALID-LINK--COC(=O)C)OC(=O)C)OC(=O)C">C@@HNC(=O)C | [2] |

| Solubility | DMSO: 78 mg/mL (200.3 mM) | [3] |

| Water: Soluble | ||

| Appearance | White to off-white solid | [4] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [5] |

Pharmacological Properties and Mechanism of Action

Tlr4-IN-C34 is a potent and selective antagonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[2] Tlr4-IN-C34 exerts its inhibitory effect by binding to the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2).[1] This interaction prevents the binding of LPS and subsequent activation of downstream signaling pathways.

The inhibitory action of Tlr4-IN-C34 is specific to TLR4, with no significant effects on signaling through other Toll-like receptors such as TLR2 or TLR9.

Quantitative Pharmacological Data

While several studies have demonstrated the efficacy of Tlr4-IN-C34 at specific concentrations, detailed dose-response studies reporting specific IC50 or EC50 values are not widely available in the public domain. The effective concentrations used in various experimental models are summarized below.

| Assay/Model | Cell Type/Animal Model | Concentration/Dose | Observed Effect | Reference |

| TNFα Expression Inhibition | IEC-6 and RAW 264.7 cells | 10 µM | Significant reduction in LPS-induced TNFα expression | [3] |

| NF-κB Luciferase Reporter Assay | RAW 264.7 cells | 100 µM | Inhibition of LPS-induced NF-κB activity | [3] |

| Necrotizing Enterocolitis (NEC) Model | Neonatal mice | 1 mg/kg, orally, daily | Attenuated NEC severity and preserved intestinal mucosa | [4] |

| Acute Kidney Injury Model | Rats | 1 or 3 mg/kg, IP | Ameliorated isoproterenol-induced acute kidney injury | [6] |

Experimental Protocols

This section provides an overview of key experimental protocols used in the characterization of Tlr4-IN-C34.

Chemical Synthesis

A detailed, step-by-step protocol for the chemical synthesis of Tlr4-IN-C34 has been described.[7] The synthesis involves a multi-step process starting from commercially available materials. For the complete and detailed synthetic route, researchers are advised to consult the primary literature.[7][8]

In Vitro Inhibition of TLR4 Signaling

NF-κB Luciferase Reporter Assay:

-

Cell Culture: RAW 264.7 macrophage cells are transduced with an adenovirus expressing an NF-κB-luciferase reporter gene.

-

Treatment: Cells are pre-treated with Tlr4-IN-C34 (e.g., at 100 µM) for 30 minutes.

-

Stimulation: Cells are then stimulated with LPS (e.g., at 10 ng/mL).

-

Measurement: NF-κB-driven luciferase activity is measured using a commercial luciferase assay system.[3]

TNFα Expression Assay (qRT-PCR):

-

Cell Culture: IEC-6 enterocytes or RAW 264.7 macrophages are cultured under standard conditions.

-

Treatment: Cells are pre-treated with Tlr4-IN-C34 (e.g., at 10 µM) for 30 minutes.

-

Stimulation: Cells are then stimulated with LPS.

-

RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and the expression level of TNFα mRNA is quantified by quantitative real-time PCR, normalized to a housekeeping gene.[3]

In Vivo Animal Models

Experimental Necrotizing Enterocolitis (NEC) in Mice:

-

Animal Model: Experimental NEC is induced in 7-8 day old mice.

-

Administration: Tlr4-IN-C34 is administered orally at a dose of 1 mg/kg each morning for the duration of the four-day model.

-

Assessment: The severity of NEC is assessed by histological examination of the intestinal mucosa and measurement of inflammatory markers.[4]

Signaling Pathways and Visualizations

Tlr4-IN-C34 inhibits the activation of the TLR4 signaling pathway. Upon binding of LPS, TLR4 recruits a series of adaptor proteins, leading to the activation of two major downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway culminates in the activation of NF-κB and the production of pro-inflammatory cytokines, while the TRIF-dependent pathway leads to the production of type I interferons.[9][10]

Below are Graphviz diagrams illustrating the TLR4 signaling pathway and a typical experimental workflow for evaluating Tlr4-IN-C34's efficacy.

Caption: TLR4 Signaling Pathway and the inhibitory action of Tlr4-IN-C34.

References

- 1. TLR4-HMGB1-, MyD88- and TRIF-dependent signaling in mouse intestinal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TLR4-IN-C34 - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TLR4-IN-C34 | TLR | TargetMol [targetmol.com]

- 6. TLR4‐IN‐C34 protects against acute kidney injury via modulating TLR4/MyD88/NF-κb axis, MAPK, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of anti-inflammatory α-and β-linked acetamidopyranosides as inhibitors of toll-like receptor 4 (TLR4). | Sigma-Aldrich [sigmaaldrich.com]

- 9. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tlr4-IN-C34: A Technical Guide to its Therapeutic Potential in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 4 (TLR4) signaling is a critical pathway in the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Tlr4-IN-C34 is a novel small molecule inhibitor of TLR4 that has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of Tlr4-IN-C34, including its mechanism of action, quantitative efficacy data from various inflammatory models, detailed experimental protocols, and a visual representation of the associated signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of Tlr4-IN-C34.

Introduction

Inflammatory diseases represent a significant and growing global health burden. The innate immune system, while essential for host defense, can contribute to the pathology of these conditions when excessively or inappropriately activated. Toll-like receptor 4 (TLR4), a key pattern recognition receptor, plays a central role in initiating inflammatory responses upon recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from injured cells. Consequently, the TLR4 signaling pathway has emerged as a promising target for the development of novel anti-inflammatory therapeutics.

Tlr4-IN-C34 is a potent and selective small molecule antagonist of TLR4.[1] It has been shown to reduce systemic inflammation in various preclinical models, including endotoxemia and necrotizing enterocolitis (NEC).[1][2] This guide will delve into the technical details of Tlr4-IN-C34's mechanism of action, its demonstrated efficacy, and the experimental methodologies used to evaluate its therapeutic potential.

Mechanism of Action

Tlr4-IN-C34 exerts its inhibitory effect on the TLR4 signaling pathway by targeting the MD-2 coreceptor, a critical component of the TLR4 signaling complex. Molecular docking studies have shown that Tlr4-IN-C34 binds to the hydrophobic pocket of MD-2, the same site that binds the lipid A portion of LPS.[3] This competitive binding prevents the formation of the TLR4/MD-2/LPS complex, thereby inhibiting the initiation of downstream signaling cascades.

The TLR4 signaling pathway is bifurcated into two main branches: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway is the primary driver of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Tlr4-IN-C34 has been shown to effectively suppress the MyD88-dependent pathway, leading to a significant reduction in the production of these key inflammatory mediators.[4][5]

Signaling Pathway Diagram

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of Tlr4-IN-C34 from various preclinical studies.

Table 1: In Vivo Efficacy of Tlr4-IN-C34 in a Mouse Model of Necrotizing Enterocolitis (NEC)

| Parameter | Control (NEC Model) | Tlr4-IN-C34 (1 mg/kg, oral) | Reference |

| Intestinal Injury Score | High | Significantly Reduced | [2] |

| Intestinal Mucosa Integrity | Damaged | Markedly Preserved | [2] |

Table 2: In Vitro Efficacy of Tlr4-IN-C34 in Cell-Based Assays

| Cell Line | Treatment | Outcome Measure | Concentration of Tlr4-IN-C34 | Result | Reference |

| IEC-6 (Rat Intestinal Epithelial Cells) | LPS | TNF-α Expression | 10 µM | Significant Reduction | [1] |

| RAW 264.7 (Mouse Macrophages) | LPS | TNF-α Expression | 10 µM | Significant Reduction | [1] |

| RAW 264.7 (Mouse Macrophages) | LPS | NF-κB Luciferase Activity | 100 µM | Significant Reduction | [1] |

| BV2 (Mouse Microglial Cells) | LPS | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Not Specified | Decreased Levels | [4] |

| BV2 (Mouse Microglial Cells) | LPS | MCP-1 (Chemokine) | Not Specified | Decreased Levels | [4] |

Table 3: In Vivo Efficacy of Tlr4-IN-C34 in a Rat Model of Acute Kidney Injury (AKI)

| Parameter | ISO-induced AKI | ISO + Tlr4-IN-C34 (1 mg/kg, IP) | ISO + Tlr4-IN-C34 (3 mg/kg, IP) | Reference |

| Serum Creatinine | Elevated | Decreased (P<0.05) | Further Decreased (P<0.05) | [6] |

| Renal IL-1β Levels | Elevated | Significantly Decreased (P<0.001) | Significantly Decreased (P<0.001) | [6] |

| Renal IL-8 Levels | Elevated | Lowered (P<0.05) | Lowered (P<0.05) | [6] |

| Renal IL-12 Levels | Elevated | Lowered (P<0.05) | Lowered (P<0.05) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Model of Necrotizing Enterocolitis (NEC)

Objective: To evaluate the efficacy of Tlr4-IN-C34 in a murine model of NEC.

Animal Model: 7-8 day old mice.[2]

Experimental Groups:

-

Control Group: Formula-fed and subjected to hypoxia.

-

Tlr4-IN-C34 Group: Formula-fed, subjected to hypoxia, and treated with Tlr4-IN-C34.

Procedure:

-

Induce experimental NEC by gavage feeding with a hyperosmolar formula and subjecting the pups to hypoxia (5% O2, 95% N2) for 10 minutes twice daily for 4 days.

-

Administer Tlr4-IN-C34 orally at a dose of 1 mg/kg daily.[2]

-

On day 4, euthanize the pups and collect intestinal tissues for histological analysis.

-

Assess the severity of intestinal injury using a standardized scoring system.

In Vitro Inhibition of TLR4 Signaling in Macrophages

Objective: To determine the in vitro inhibitory effect of Tlr4-IN-C34 on LPS-induced TLR4 signaling in macrophages.

Cell Line: RAW 264.7 mouse macrophages.

Procedure:

-

Culture RAW 264.7 cells in appropriate media until they reach 80-90% confluency.

-

Pre-treat the cells with Tlr4-IN-C34 (e.g., at 10 µM or 100 µM) or vehicle control for 30 minutes.[1]

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours for cytokine mRNA analysis or 24 hours for protein analysis).

-

Harvest the cell culture supernatant for cytokine analysis by ELISA or collect cell lysates for gene expression analysis by qRT-PCR or protein analysis by Western blotting.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

Objective: To quantify the mRNA levels of pro-inflammatory cytokines.

Procedure:

-

RNA Isolation: Isolate total RNA from cells or tissues using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target cytokines (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[7]

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[7]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To measure the concentration of pro-inflammatory cytokines in cell culture supernatants or serum.

Procedure:

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) overnight at 4°C.[8]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[9]

-

Sample Incubation: Add standards and samples (cell culture supernatant or diluted serum) to the wells and incubate for 2 hours at room temperature.[9]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.[9]

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.